molecular formula C7H15ClN2O B8100276 (R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride

(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride

Cat. No.: B8100276
M. Wt: 178.66 g/mol
InChI Key: OMUFVZFNUFHIMN-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride (CAS 1177014-59-3) is a chiral piperidine derivative of high importance in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, serves as a critical synthetic intermediate . Its structure features both a piperidine ring and a primary amine group, making it a versatile building block for the synthesis of more complex molecules. As a key chiral scaffold, this (R)-specific enantiomer is particularly valuable for creating stereospecific compounds in drug discovery programs. Piperidine derivatives analogous to this compound are recognized for their application in developing active pharmaceutical ingredients, such as inhibitors of enzymes like dipeptidylpeptidase-IV (DPP-IV) . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. According to safety information, it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . For product stability, it is recommended to store this chemical under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVZFNUFHIMN-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

This method resolves racemic 3-aminopiperidine into its (R)-enantiomer using chiral acids, followed by acetylation.

Key Steps:

  • Diastereomeric Salt Formation:

    • Reagents: Racemic 3-aminopiperidine, D-mandelic acid.

    • Conditions: Reaction in organic solvents (e.g., methyl tert-butyl ether, isopropanol) at 30–80°C for 5–12 hours. The (R)-enantiomer forms a precipitable salt with D-mandelic acid .

    • Yield: ~41–42% after filtration and drying .

  • Acetylation and Salt Formation:

    • Reagents: Pivaloyl chloride, NaOH, HCl.

    • Conditions: Basic conditions (pH 10–11) for deprotection, followed by acidic workup .

Advantages:

  • Enables enantiomeric enrichment without chiral catalysts.

  • Suitable for small-scale synthesis.

Limitations:

  • Moderate yields due to partial resolution efficiency.

Curtius Rearrangement for Intermediate Synthesis

The Curtius rearrangement is employed to synthesize intermediates critical for constructing the piperidine core.

Reaction Pathway:

  • Hydrazide Formation:

    • Reagents: Piperidine-3-carboxylic acid derivatives (e.g., ethyl ester), hydrazine hydrate.

    • Conditions: Toluene or xylene at 50–80°C .

  • Curtius Rearrangement:

    • Reagents: Nitrite (e.g., NaNO₂), acid (HCl).

    • Conditions: Reaction at 0–50°C in aqueous/organic mixtures. The acyl azide intermediate undergoes rearrangement to form 3-aminopiperidine .

  • Acetylation:

    • Reagents: Acetyl chloride, HCl.

    • Conditions: Anhydrous solvents, 0–25°C .

Advantages:

  • High enantiomeric retention during rearrangement.

  • Applicable to large-scale production.

Limitations:

  • Requires careful handling of azides due to explosiveness.

Asymmetric Synthesis via Chiral Auxiliaries

Advanced methods employ chiral auxiliaries to control stereochemistry during synthesis.

Approach:

  • Chiral Auxiliary Introduction:

    • Reagents: (R)-Methyl 2,5-diaminopentanoate dihydrochloride.

    • Conditions: Cyclization with sodium methoxide in methanol at -10°C to 15°C .

  • Reduction and Acetylation:

    • Reagents: Lithium aluminum hydride (LiAlH₄), acetyl chloride.

    • Conditions: THF solvent, 35–60°C .

Advantages:

  • High enantiomeric excess (ee) achievable.

  • Precise control over stereochemistry.

Limitations:

  • Complex multistep processes.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Enantiomeric Purity Scalability
Direct AcetylationAcetyl chloride, 3-aminopiperidine0–25°C, anhydrous solvents>80%Depends on starting materialHigh
Chiral ResolutionD-Mandelic acid, racemic 3-aminopiperidine30–80°C, organic solvents41–42%>90% eeModerate
Curtius RearrangementHydrazine, NaNO₂, HCl0–50°C, aqueous/organic mix~70%Retained configurationHigh
Asymmetric SynthesisChiral auxiliaries, LiAlH₄-10°C to 60°C, THF85–90%>95% eeLow

Critical Reaction Parameters and Optimization

Table 1: Optimal Conditions for Key Reactions

Reaction Step Reagents Temperature Time Yield Reference
AcetylationAcetyl chloride, TEA0–25°C2–4 h85–90%
Curtius RearrangementNaNO₂, HCl0–50°C6–12 h70–75%
Chiral ResolutionD-Mandelic acid, iPrOH65–70°C6 h42%
Asymmetric CyclizationNaOMe, MeOH-10°C to 15°C10–12 h89–92%

Chemical Reactions Analysis

Types of Reactions

1-(®-3-Amino-piperidin-1-yl)-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(®-3-Amino-piperidin-1-yl)-ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(®-3-Amino-piperidin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Findings and Implications

  • Positional Isomerism: The 3- vs. 4-amino substitution in piperidine analogs significantly impacts molecular interactions. For example, the 3-amino configuration may favor binding to targets requiring specific spatial arrangements .
  • Functional Groups : Hydroxyl and benzyl groups modulate solubility and lipophilicity, critical for pharmacokinetic optimization .

Biological Activity

(R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride, a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes existing research findings on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H15ClN2O
  • Molecular Weight : 178.66 g/mol
  • SMILES Notation : CC(N1CC@HCCC1)=O.[H]Cl

The compound features a piperidine ring with an amino group and an ethanone moiety, enhancing its solubility and reactivity due to the presence of functional groups that can participate in nucleophilic addition reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It modulates cellular signaling pathways by binding to active sites, which may lead to pharmacological effects such as:

  • Neuroprotection : Potential benefits in neurodegenerative diseases by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation through various biochemical pathways.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, which are critical in the context of neurodegenerative diseases. Studies suggest that its structural similarity to neurotransmitters allows it to interact effectively with central nervous system receptors, potentially influencing neuronal survival and function.

Anticancer Activity

Evidence suggests that compounds similar to this compound may possess anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their therapeutic efficacy .

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochlorideEnantiomer of (R)-isomerPotentially different receptor selectivity
2-(3-Aminopiperidin-1-yl)ethanolHydroxyl group instead of carbonylVarying pharmacological effects
3-(Aminomethyl)pyridinePyridine ring instead of piperidineDifferent ring structure alters activity

This table highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

Study on Neuroprotective Effects

In a study examining the neuroprotective potential of this compound, researchers found that it could significantly enhance neuronal survival in models of oxidative stress. The compound was shown to reduce markers of apoptosis and inflammation in neuronal cell cultures exposed to harmful agents .

Anticancer Research

Another study focused on the anticancer properties of piperidine derivatives, including this compound. Results indicated that this compound could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The mechanism was linked to the activation of specific apoptotic pathways and inhibition of cell proliferation .

Q & A

Q. What role does this compound play in high-throughput screening (HTS) pipelines for CNS drug discovery?

  • Serve as a scaffold for generating analogs via automated parallel synthesis. Integrate with HTS platforms (e.g., Echo® Liquid Handler) to evaluate bioactivity against dopamine or serotonin receptors. Validate hits using SPR or fluorescence polarization assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.